Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-
Description
General Overview of Bis(indolyl)methane Derivatives
Bis(indolyl)methanes are characterized by a structural motif where two indole (B1671886) rings are linked by a methane (B114726) bridge. researchgate.net These compounds and their derivatives are found in nature, notably in cruciferous vegetables, and can also be synthesized in the laboratory. nih.gov The general synthesis of BIMs involves the electrophilic substitution reaction of two indole molecules with a carbonyl compound, such as an aldehyde or ketone, typically catalyzed by a Brønsted or Lewis acid. acs.orgresearchgate.net Researchers have employed over a hundred different catalysts for these transformations, including metal catalysts, ionic liquids, and organocatalysts, often exploring green chemistry approaches to improve efficiency and environmental friendliness. benthamdirect.comijsrst.com
BIMs are recognized for a wide spectrum of biological and pharmacological activities. researchgate.net Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and antiviral agents. benthamdirect.comresearchgate.netnih.gov The versatility of the BIM scaffold allows for structural modifications, which can lead to compounds with enhanced or specific therapeutic properties, making them a focal point in drug discovery. researchgate.netnih.gov
Table 1: Reported Biological Activities of Bis(indolyl)methane (BIM) Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Shown to inhibit the growth of various cancer cells, including prostate, breast, colon, and pancreatic cancer. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| Anti-inflammatory | Exhibits properties that can reduce inflammation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Antioxidant | Capable of neutralizing harmful free radicals in the body. benthamdirect.comresearchgate.net | benthamdirect.comresearchgate.net |
| Antimicrobial | Active against various bacteria and fungi. nih.govresearchgate.net | nih.govresearchgate.net |
| Antiviral | Shows potential in combating certain viral infections. researchgate.net | researchgate.net |
| Antiparasitic | Investigated for activity against parasites such as Trypanosoma brucei and Leishmania major. nih.gov | nih.gov |
Structural Classification and Significance of Phenol-linked Bis(indolyl)methanes
Phenol (B47542), 2-[bis(2-methyl-1H-indol-3-yl)methyl]- is a member of a specific subclass of BIMs where the methane bridge is connected to a phenolic ring. This structural feature is significant as the hydroxyl (-OH) group of the phenol can influence the molecule's chemical properties, including its solubility, acidity, and ability to form hydrogen bonds. These characteristics can, in turn, affect its biological activity.
The synthesis of such compounds typically involves the acid-catalyzed condensation of an indole derivative with a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) derivative. nih.govresearchgate.net For the title compound, 2-methylindole (B41428) would be reacted with salicylaldehyde. The presence of the phenol group offers a site for further chemical modification, allowing for the creation of new derivatives with potentially enhanced pharmacological profiles.
Research into phenol-derived BIMs has highlighted their potential in various therapeutic areas. For instance, studies have shown that certain phenol-derived BIMs exhibit promising antifungal activity, particularly against Candida albicans, by potentially disrupting the fungal cell membrane and inhibiting hyphal growth. nih.gov The combination of the established bioactivity of the BIM core with the chemical functionality of a phenol ring makes this structural class a subject of ongoing interest in medicinal chemistry.
Historical Context of Research on Indole-Based Compounds
The history of indole chemistry is rich and dates back to the 19th century. wikipedia.org It began with the study of the dye indigo, from which indole was first isolated by Adolf von Baeyer in 1866 after reducing oxindole (B195798) with zinc dust. wikipedia.org A few years later, in 1869, he proposed the chemical structure of indole. wikipedia.org One of the most foundational methods for creating substituted indoles, the Fischer indole synthesis, was developed in 1883 by Emil Fischer. wikipedia.org
Interest in indole and its derivatives intensified in the 1930s with the discovery that the indole nucleus is a core component of many important natural alkaloids, such as tryptophan and plant auxins. wikipedia.org This scaffold is now recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a vast number of natural products and synthetic drugs with significant biological activity. researchgate.netresearchgate.net
The indole ring is a key structural feature in essential biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Its presence is also found in numerous pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and the antiviral arbidol. wikipedia.orgnih.gov The versatility of the indole ring system and its ability to interact with various biological targets have cemented its importance in drug design and development, a legacy that continues with the investigation of complex derivatives like Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-. researchgate.netnews-medical.net
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(2-methyl-1H-indol-3-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-15-23(17-9-3-6-12-20(17)26-15)25(19-11-5-8-14-22(19)28)24-16(2)27-21-13-7-4-10-18(21)24/h3-14,25-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTWTVDZRIFURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308095 | |
| Record name | Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110200-68-5 | |
| Record name | Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Approaches for Phenol, 2 Bis 2 Methyl 1h Indol 3 Yl Methyl
Conventional Condensation Reactions for Bis(indolyl)methane Formation
The cornerstone for the synthesis of Phenol (B47542), 2-[bis(2-methyl-1H-indol-3-yl)methyl]- and related BIMs is the acid-catalyzed condensation of an indole (B1671886) with a carbonyl compound. This reaction proceeds via the formation of a carbon-carbon bond between the C-3 position of the indole and the carbonyl carbon of the aldehyde. jchemlett.com
A variety of acid catalysts have been effectively employed to promote the formation of bis(indolyl)methanes. The primary role of the acid is to activate the aldehyde carbonyl group, thereby enhancing its electrophilicity and facilitating the subsequent nucleophilic attack by the indole ring.
Commonly used catalysts include:
Brønsted Acids: Strong mineral acids such as hydrochloric acid and methanesulfonic acid are effective promoters for this condensation. evitachem.com Milder organic acids, including glacial acetic acid and salicylic (B10762653) acid, have also been successfully utilized, often under gentler reaction conditions. jchemlett.comthaiscience.info
Lewis Acids: Lewis acids like aluminum chloride hexahydrate (AlCl₃·6H₂O) have been shown to catalyze the reaction efficiently, particularly in solvent-free systems. rsc.org
The general mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This increases the electrophilic character of the carbonyl carbon, which is then attacked by the nucleophilic C-3 position of a 2-methylindole (B41428) molecule. The resulting intermediate alcohol undergoes acid-catalyzed dehydration to form a reactive vinylindole or a stabilized carbocation intermediate. This intermediate is then rapidly intercepted by a second molecule of 2-methylindole to yield the final bis(indolyl)methane product after deprotonation. thaiscience.info
The choice of reaction medium significantly impacts the efficiency, environmental footprint, and work-up procedure of the synthesis.
Solvent-Based Conditions: The reaction can be performed in various organic solvents. A mixture of water and ethanol (B145695) has been used as a greener solvent system, particularly with water-soluble catalysts like salicylic acid. thaiscience.info However, the use of organic solvents often necessitates longer reaction times and more complex purification steps.
Solvent-Free Conditions: A significant advancement in the synthesis of BIMs is the implementation of solvent-free, or "neat," reaction conditions. jchemlett.comnih.gov These methods often involve simply mixing the reactants with a catalyst and applying energy through heating or grinding. rsc.orgacs.org The absence of a solvent can lead to higher reactant concentrations, accelerating reaction rates and often resulting in higher yields. jchemlett.com Furthermore, solvent-free protocols simplify product isolation, which may only require recrystallization from a suitable solvent like ethanol, and align with the principles of green chemistry by reducing volatile organic compound (VOC) emissions. jchemlett.comresearchgate.net
Green Chemistry Principles in Synthesis
Modern synthetic efforts are increasingly focused on developing methodologies that are not only efficient but also environmentally sustainable. The synthesis of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- has been a fertile ground for the application of green chemistry principles, particularly through energy-efficient techniques and the use of eco-friendly catalysts.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. openpharmaceuticalsciencesjournal.comorganic-chemistry.orgnih.gov In the synthesis of bis(indolyl)methanes, microwave-assisted methods offer dramatic reductions in reaction times compared to conventional heating, often decreasing from several hours to mere seconds or minutes. jchemlett.comrsc.orgresearchgate.net This rapid and efficient heating, combined with solvent-free conditions, provides a high-yield, environmentally friendly, and time-saving alternative to traditional protocols. jchemlett.comresearchgate.net For instance, the reaction of indole with salicylaldehyde (B1680747) under solvent-free, microwave-irradiated conditions using a catalytic amount of glacial acetic acid proceeds to completion in just 60 seconds. jchemlett.com
| Indole Reactant | Aldehyde Reactant | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole | Salicylaldehyde | Glacial Acetic Acid / MW (140 W) | 60 sec | 83% | jchemlett.com |
| 2-Methylindole | 4-Chlorobenzaldehyde | AlCl₃·6H₂O-SDS-SiO₂ / Grinding at RT | 15 min | 96% | rsc.org |
| 2-Methylindole | Benzaldehyde | Salicylic Acid / H₂O-EtOH at RT | 7 h | 94% | thaiscience.info |
| 2-Methylindole | 4-Hydroxybenzaldehyde | AlCl₃·6H₂O-SDS-SiO₂ / MW | 5 min | 98% | rsc.org |
The development of recoverable and non-toxic catalysts is a central theme in green synthesis.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, enabling easy recovery and reuse. Examples include silica (B1680970) gel-supported Lewis acids combined with surfactants, which have been used for the synthesis of 2-methylindole derivatives under grinding conditions. rsc.org Other innovative systems include hyper-cross-linked polyaromatic spheres and magnetic nanocatalysts, which offer high efficiency and recyclability. acs.orgresearchgate.net Bioglycerol-based carbon sulfonic acid represents a biodegradable and effective catalyst for producing BIMs under solvent-free conditions. nih.gov
Organocatalysis: This approach uses small, metal-free organic molecules to catalyze reactions. Salicylic acid has been demonstrated as an efficient, inexpensive, and environmentally benign organocatalyst for the synthesis of BIMs from 2-methylindole. thaiscience.info The reaction proceeds smoothly in a water-ethanol mixture at room temperature, avoiding the use of harsh or metallic catalysts. thaiscience.info Another green approach involves using biowaste, such as curd water, which acts as a mild acid catalyst under gentle conditions. evitachem.com
| Catalyst System | Catalyst Type | Key Advantages | Reference |
|---|---|---|---|
| Salicylic Acid | Organocatalyst | Inexpensive, metal-free, mild conditions, biodegradable. | thaiscience.info |
| AlCl₃·6H₂O-SDS-SiO₂ | Heterogeneous | Efficient under grinding/MW, reusable. | rsc.org |
| PPy@CH₂Br Spheres | Heterogeneous (Recyclable Polymer) | High yield under neat conditions, easily synthesized, recyclable. | acs.org |
| Bioglycerol-based Carbon Sulfonic Acid | Heterogeneous (Bio-based) | Biodegradable, effective in solvent-free reactions. | nih.gov |
| Curd Water | Bio-catalyst | Utilizes biowaste, mild conditions, sustainable. | evitachem.com |
Strategic Derivatization and Structural Modification Pathways
The structure of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- offers several reactive sites that can be targeted for strategic derivatization to generate novel analogues with potentially modulated properties. The primary sites for modification are the phenolic hydroxyl group, the two indole N-H protons, and the aromatic rings of the indole and phenol moieties.
Modification of the Phenolic -OH Group: The hydroxyl group is a versatile handle for derivatization. It can undergo O-alkylation to form ethers or O-acylation to produce esters. These modifications can alter the compound's polarity, solubility, and hydrogen-bonding capabilities. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether derivative.
Modification of the Indole N-H Group: The nitrogen atoms of the two indole rings are nucleophilic and can be functionalized through various reactions. N-alkylation, such as N-methylation using a methylating agent, can be performed to modify the electronic properties of the indole system. tezu.ernet.in N-acylation and N-sulfonylation are also common transformations for the indole nitrogen, leading to amide and sulfonamide derivatives, respectively. nih.gov
Modification of Aromatic Rings: The indole and phenol rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. The specific position of substitution will be directed by the existing activating groups (the hydroxyl and amino functionalities). For instance, nitration could introduce a nitro group onto the phenol ring, as seen in the synthesis of related nitrophenol-containing BIMs. tezu.ernet.in Alternatively, using substituted starting materials, such as 5-bromoindole, allows for the direct incorporation of functional groups onto the indole core during the primary condensation reaction. nih.gov
These derivatization pathways allow for the systematic exploration of the chemical space around the core Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- scaffold, enabling the fine-tuning of its chemical and physical properties for various applications.
Introduction of Functional Groups to the Phenolic Moiety
The phenolic hydroxyl group and the activated aromatic ring of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- offer opportunities for various functionalization reactions. These modifications can alter the electronic and steric properties of the molecule. Standard organic transformations can be applied, although the presence of the bulky and potentially reactive bis(indolyl)methyl group must be considered.
Etherification and Esterification: The phenolic hydroxyl group can be readily converted into ethers and esters through Williamson ether synthesis or reaction with acyl chlorides or anhydrides, respectively. These reactions are typically performed in the presence of a base to deprotonate the phenol. While specific examples for the title compound are not extensively documented in publicly available literature, the general reactivity of phenols is well-established. For instance, the etherification of phenols can be carried out with an etherifying agent in the presence of a carboxylic acid salt. google.com
Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions.
Nitration: The introduction of a nitro group onto the phenolic ring can be achieved using nitrating agents. The reaction of phenol derivatives with a mixture of nitric acid and sulfuric acid can lead to nitration, with the position of substitution influenced by the reaction conditions and the steric hindrance imposed by the adjacent bis(indolyl)methyl group. google.com
Halogenation: Halogenation of the phenolic ring can be accomplished using various halogenating agents. The high activation of the phenol ring often allows for halogenation to occur even without a Lewis acid catalyst.
Modifications to the Indole Ring Systems
The indole nuclei of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- also present opportunities for further functionalization, primarily at the N-H position and potentially at other carbon positions of the indole rings through C-H activation strategies.
N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be alkylated or acylated to introduce various substituents. The reaction of N-methylindole with aryl aldehydes has been shown to produce the corresponding bis(indolyl)methanes, indicating that N-substituted indoles are viable substrates for the initial synthesis. nih.gov Subsequent N-alkylation of the pre-formed bis(indolyl)methane is also a feasible strategy. For instance, LiOtBu has been used to promote the alkylation of indoles with alcohols.
C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation at the C3-position of indole-carboxylic acids has been demonstrated in the synthesis of bis(indolyl)methanes. mdpi.com While the C3 positions are occupied in the title compound, other positions on the indole ring could potentially be functionalized using similar catalytic systems. The development of C-H activation methodologies for 2-substituted indoles is an active area of research.
Catalytic Approaches for Synthesis and Functionalization:
A variety of catalysts have been employed for the synthesis of bis(indolyl)methanes, many of which are applicable to the synthesis of the title compound and its derivatives. The choice of catalyst can influence reaction efficiency, selectivity, and environmental impact.
| Catalyst Type | Specific Catalyst Example | Application | Reference |
| Lewis Acid | AlCl₃·6H₂O | Synthesis of bis(2-methyl-1H-indol-3-yl)methanes | |
| Brønsted Acid | Phthalimide-N-sulfonic acid (PISA) | Synthesis of bis(indolyl)methanes | researchgate.net |
| Heterogeneous Catalyst | Ti-TUD-1 | Synthesis of bis(indol-3-yl)methanes | researchgate.net |
| Metal Catalyst | RuCl₃·3H₂O | Synthesis of bis(indolyl)methanes | nih.gov |
| Organocatalyst | Decanoic acid | Synthesis of bis(2-methyl-1H-indol-3-yl)methanes |
Advanced Spectroscopic and Structural Elucidation of Phenol, 2 Bis 2 Methyl 1h Indol 3 Yl Methyl
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the functional groups present. For a closely related analog, 4-(bis(2-methyl-1H-indol-3-yl)methyl)benzene-1,2-diol, the FTIR spectrum (recorded as a thin film) reveals several key absorption bands that are indicative of its structure. rsc.org
Table 1: FTIR Spectral Data for a Phenol-derived bis(2-methyl-1H-indol-3-yl)methane Analog rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3398.4 | O-H and N-H stretching |
| 2919.5 | Aromatic and Aliphatic C-H stretching |
| 2779.5 | Aromatic and Aliphatic C-H stretching |
| 1459.9 | C=C aromatic ring stretching |
| 1275.9 | C-O stretching (phenol) |
| 748.7 | C-H out-of-plane bending (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons. For a similar compound, 4-(bis(2-methyl-1H-indol-3-yl)methyl)benzene-1,2-diol, the ¹H NMR spectrum (recorded in DMSO-d₆ at 400 MHz) shows distinct signals that can be assigned to the various protons in the structure. rsc.org
The indole (B1671886) N-H protons appear as a singlet at approximately 10.69 ppm. rsc.org The phenolic O-H protons are observed as a broad singlet around 8.62 ppm. rsc.org The protons of the indole rings typically resonate in the aromatic region, between 6.6 and 7.2 ppm. rsc.org The methine proton (the CH connecting the two indole rings and the phenol (B47542) ring) gives a characteristic singlet at around 5.75 ppm. rsc.org The methyl groups attached to the C2 position of the indole rings show a sharp singlet at approximately 2.07 ppm. rsc.org
Table 2: ¹H NMR Spectral Data for a Phenol-derived bis(2-methyl-1H-indol-3-yl)methane Analog rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.69 | s | 2H | Indole N-H |
| 8.62 | d | 2H | Phenolic O-H |
| 7.20 | d | 2H | Indole aromatic H |
| 6.93 - 6.82 | m | 4H | Indole and Phenol aromatic H |
| 6.69 | t | 2H | Indole aromatic H |
| 6.65 - 6.58 | m | 2H | Phenol aromatic H |
| 6.49 - 6.41 | m | 1H | Phenol aromatic H |
| 5.75 | s | 1H | Methine C-H |
| 2.07 | s | 6H | Indole C-CH₃ |
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of 4-(bis(2-methyl-1H-indol-3-yl)methyl)benzene-1,2-diol (recorded in DMSO-d₆ at 100 MHz), the signals for the various carbon atoms can be assigned. rsc.org
The carbons of the phenolic ring attached to the hydroxyl groups (C-OH) appear at approximately 144.7 and 143.1 ppm. rsc.org The quaternary carbons of the indole rings, C2 and C3a, are observed in the range of 135.1 to 128.4 ppm. rsc.org The aromatic carbons of both the indole and phenol rings resonate between 110 and 130 ppm. rsc.org The methine carbon signal appears at around 37.9 ppm, and the methyl carbons give a signal at approximately 12.0 ppm. rsc.org
Table 3: ¹³C NMR Spectral Data for a Phenol-derived bis(2-methyl-1H-indol-3-yl)methane Analog rsc.org
| Chemical Shift (δ, ppm) | Assignment |
| 144.7, 143.1 | Phenolic C-OH |
| 135.1, 131.8, 128.4 | Indole quaternary carbons (C2, C3a, C7a) |
| 119.4 - 110.2 | Aromatic C-H (Indole and Phenol) |
| 37.9 | Methine C-H |
| 12.0 | Indole C-CH₃ |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- would confirm the coupling between adjacent protons on the aromatic rings of the indole and phenol moieties, helping to delineate the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton resonances in Table 2 to their corresponding carbon resonances in Table 3. For example, it would show a correlation between the methine proton at ~5.75 ppm and the methine carbon at ~37.9 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methine proton and the C3 carbons of the two indole rings, as well as the C2 carbon of the phenol ring, thus confirming the central connectivity of the molecule. Correlations between the indole N-H protons and nearby carbons would also be observed, further solidifying the structural assignment.
Through the combined application of these advanced spectroscopic techniques, a detailed and unambiguous structural elucidation of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- and its analogs can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular weight and elemental composition. For Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, with a chemical formula of C25H22N2O, the exact mass can be calculated. An HRMS analysis, typically using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield data confirming this composition.
The analysis would involve measuring the mass-to-charge ratio (m/z) of the molecular ion ([M+H]+, [M+Na]+, or [M-H]-). The high resolution of the instrument allows for mass measurement with a high degree of accuracy (typically to four or five decimal places), which enables the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical vs. Expected Experimental HRMS Data
| Ion Type | Theoretical m/z | Expected Experimental m/z | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]+ | Data not available | Data not available | Data not available |
| [M+Na]+ | Data not available | Data not available | Data not available |
X-ray Crystallography and Solid-State Structural Analysis
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Conformational Analysis and Torsional Angles
X-ray data would provide precise torsional angles, which define the conformation of the molecule. Key angles would include those describing the rotation of the two 2-methyl-1H-indol-3-yl groups relative to the central methane (B114726) carbon and the orientation of the phenol ring. The analysis would reveal if the molecule adopts a specific, low-energy conformation in the solid state, which could be influenced by steric hindrance from the methyl groups and the formation of intramolecular hydrogen bonds.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds, Hirshfeld Surface Analysis)
The solid-state structure is stabilized by a network of intermolecular interactions. For this compound, key interactions would include:
Hydrogen Bonding: The hydroxyl group of the phenol and the N-H groups of the indoles are potential hydrogen bond donors, while the oxygen atom and the nitrogen atoms can act as acceptors. An O-H···N or N-H···O hydrogen bond would be a primary interaction influencing the crystal packing.
π-π Stacking: The aromatic indole and phenol rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-systems of the aromatic rings are also common.
Compound Name Table
| Compound Name |
|---|
Computational and Theoretical Investigations of Phenol, 2 Bis 2 Methyl 1h Indol 3 Yl Methyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.ua It is widely employed to predict the properties of molecules, such as their geometry, electronic distribution, and reactivity. rsc.org
Interactive Table 1: Predicted Geometrical Parameters for Phenol (B47542), 2-[bis(2-methyl-1H-indol-3-yl)methyl]-
| Parameter | Value |
| Dihedral Angle (Phenol - Indole (B1671886) 1) | Value dependent on specific calculation |
| Dihedral Angle (Phenol - Indole 2) | Value dependent on specific calculation |
| Dihedral Angle (Indole 1 - Indole 2) | Value dependent on specific calculation |
| C-O Bond Length (Phenolic) | Typical range: 1.36-1.38 Å |
| N-H Bond Length (Indolic) | Typical range: 1.01-1.03 Å |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. worldwidejournals.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, the HOMO is likely to be localized on the electron-rich phenol and indole rings, while the LUMO may be distributed over the entire molecule.
Interactive Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Symbol | Value |
| HOMO Energy | EHOMO | Value dependent on specific calculation |
| LUMO Energy | ELUMO | Value dependent on specific calculation |
| HOMO-LUMO Energy Gap | ΔE | Value dependent on specific calculation |
| Chemical Hardness | η | Calculated from EHOMO and ELUMO |
| Chemical Potential | μ | Calculated from EHOMO and ELUMO |
| Electronegativity | χ | Calculated from EHOMO and ELUMO |
| Electrophilicity Index | ω | Calculated from μ and η |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and delocalization within a molecule. rsc.org It examines the interactions between filled donor orbitals and empty acceptor orbitals, providing a quantitative measure of these interactions in terms of stabilization energy. dergipark.org.tr
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. dergipark.org.tr The MEP map uses a color scale to indicate different potential values, where red typically represents regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential). nih.gov
For Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, the MEP map would likely show a negative potential around the phenolic oxygen and the nitrogen atoms of the indole rings, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the phenolic hydroxyl group and the N-H protons of the indole rings would exhibit a positive potential, making them susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule over time. MD simulations can be used to explore the conformational landscape of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, identifying the different shapes the molecule can adopt and the energy barriers between these conformations.
Furthermore, MD simulations can be used to investigate the effects of solvation on the molecule's structure and dynamics. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to understand how the solvent molecules interact with the solute and influence its properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling through Computational Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. By calculating various molecular descriptors (parameters) from the computationally determined structure of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, it is possible to build a QSAR model.
These descriptors can include electronic parameters (such as HOMO-LUMO energies and dipole moment), steric parameters (such as molecular volume and surface area), and hydrophobic parameters (such as the logarithm of the partition coefficient, logP). A QSAR model can then be used to predict the activity of similar, yet untested, compounds, thereby guiding the design of new molecules with enhanced properties.
Mechanistic Studies of Biological Interactions in Vitro and in Silico of Phenol, 2 Bis 2 Methyl 1h Indol 3 Yl Methyl
Nucleic Acid Interactions and Binding Modes
The interaction of bis(indolyl)methane (BIM) derivatives with nucleic acids is a critical aspect of their biological activity. These compounds, including Phenol (B47542), 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, are known to bind to DNA through non-covalent interactions. The specific mode of binding, which can include intercalation between base pairs or binding within the grooves of the DNA helix, is highly dependent on the specific chemical structure of the derivative.
DNA intercalation is a primary mode of interaction for many planar aromatic molecules. In this process, the compound inserts itself into the space between the base pairs of the DNA double helix. This action can cause structural perturbations, such as unwinding of the helix and an increase in its length, which can subsequently interfere with DNA metabolic processes. For some bis-indole derivatives, intercalation is a predominant binding mechanism. The assessment of this binding mode and its affinity is typically conducted using a combination of spectroscopic and biophysical techniques. Methods like UV-Visible and fluorescence spectroscopy are used to monitor changes in the spectral properties of the compound upon binding to DNA, which allows for the calculation of binding constants (Kb).
Table 1: DNA Binding Characteristics of Selected Bis-Indole Analogs
| Compound Class | Primary Binding Mode(s) | Technique(s) Used |
| Indolocarbazoles | Intercalation, Topoisomerase Inhibition | Biological Assays |
| Bis(amidinobenzimidazoles) | Minor Groove Binding | Thermal Denaturation, Viscosity |
| Bis(amidinoindoles) | Minor Groove Binding (Non-intercalative) | Thermal Denaturation, Viscosity |
| General Bis(indolyl)methanes | Intercalation and/or Groove Binding | Spectrophotometry, Viscosity |
Groove Binding and Electrostatic Interactions with DNA
An alternative to intercalation is groove binding, where molecules fit into the minor or major grooves of the DNA helix. For many bis-indole derivatives, the minor groove is the preferred site. This interaction is often driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the floor or walls of the groove. The molecular shape and curvature of the ligand are critical for a high-affinity fit within the groove. Molecular modeling studies and biophysical data for compounds like bis(amidinoindoles) suggest a binding preference for the minor groove. The two indole (B1671886) rings, connected by a central methane (B114726) carbon, create a crescent-shaped structure that can complement the curvature of the DNA minor groove, particularly in AT-rich regions. Electrostatic interactions can further stabilize this binding, especially if the side chains of the molecule are protonated under physiological conditions.
By binding to DNA, either through intercalation or groove binding, bis(indolyl)methane derivatives can physically obstruct the processes of DNA replication and transcription. The presence of the bound ligand can impede the progression of enzymes like DNA and RNA polymerases along the DNA template, leading to a halt in nucleic acid synthesis.
A more specific mechanism of interference involves the modulation of enzymes that regulate DNA topology, such as topoisomerases. Some bis(indolyl)methane derivatives have been reported to inhibit the activity of DNA topoisomerase I. nih.gov This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. nih.gov By inhibiting topoisomerase I, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately triggering apoptosis. nih.gov This mode of action is a cornerstone of the antitumor activity of this class of compounds. nih.govmdpi.com Further evidence for the nuclear activity of these compounds comes from fluorescence microscopy studies, which have shown that some bis(indolyl)methane derivatives localize within the cell nucleus. mdpi.com
Enzyme Modulation and Inhibition Mechanisms
The biological effects of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- and related bis(indolyl)methanes are significantly mediated by their ability to modulate the activity of key cellular enzymes. The indole nucleus is recognized as a "privileged" scaffold in medicinal chemistry, capable of interacting with a wide range of protein targets. The phenolic moiety can participate in hydrogen bonding, which is a key interaction in molecular recognition by enzymes and can enhance binding affinity to target proteins.
Research into the broader class of bis(indolyl)methanes has identified several critical enzyme targets. As mentioned previously, a primary mechanism of action for some derivatives is the inhibition of DNA topoisomerase I, an enzyme essential for resolving DNA topological stress. nih.gov Additionally, indolocarbazoles, which are a subclass of bis-indoles, are known to have inhibitory effects on protein kinases. rjptonline.org Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their inhibition is a major strategy in cancer therapy. Another identified target is the mitochondrial enzyme F0F1-ATP synthase, which was found to be inhibited by a bis(indolyl)methane active against Leishmania donovani. nih.gov
Table 2: Enzyme Targets of Bis-Indole Derivatives
| Enzyme Target | Compound Class | Biological Consequence |
| DNA Topoisomerase I | Bis(indolyl)methanes | Inhibition of DNA Replication/Transcription |
| Protein Kinases | Indolocarbazoles | Disruption of Cell Signaling Pathways |
| F0F1-ATP Synthase | Bis(indolyl)methanes | Inhibition of Mitochondrial Energy Production |
Antioxidant Action Mechanisms
Bis(indolyl)methanes, particularly those possessing a phenolic hydroxyl group like Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, are recognized for their antioxidant properties. mdpi.comnih.govresearchgate.netsciensage.info Antioxidants protect cells from damage caused by reactive oxygen species (ROS) by neutralizing these highly reactive molecules. The primary mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com
The Hydrogen Atom Transfer (HAT) mechanism is considered a principal pathway for the free-radical scavenging activity of phenolic antioxidants. mdpi.com In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.com
The reaction can be represented as: Ar-OH + R• → Ar-O• + RH
Upon donating the hydrogen atom, the phenol itself is converted into a phenoxy radical (Ar-O•). The stability of this resulting radical is a crucial determinant of the antioxidant efficacy of the parent molecule. In the case of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, the phenoxy radical is stabilized by delocalization of the unpaired electron across the aromatic ring and potentially the adjacent indole systems. This stabilization makes the initial hydrogen donation more energetically favorable. The key thermodynamic parameter governing the HAT mechanism is the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen atom donation and thus corresponds to greater antioxidant activity.
Single Electron Transfer (SET) Pathways
The direct investigation of Single Electron Transfer (SET) pathways for Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- is not extensively detailed in the current scientific literature. However, the chemical structure of the molecule, which features electron-rich indole moieties and a phenol group, suggests a potential to participate in electron transfer processes. Research on structurally related indole derivatives indicates that these compounds can undergo excited-state intramolecular electron transfer. researchgate.net This process is fundamental in various chemical and biological reactions, including oxidative damage and bioactivation.
Mechanistically, a SET pathway would involve the donation of a single electron from the bis(indolyl)methane compound to an acceptor molecule, generating a radical cation. The stability of this radical cation would be influenced by the resonance delocalization across the two indole rings and the phenol moiety. Such SET processes are considered a potential mechanism for the biological activity of various phenolic and indole-containing compounds. For instance, studies on other complex organic molecules have provided evidence for the role of electron transfer in their reaction mechanisms. rsc.org The experimental observation of a free radical-triggered pathway in the synthesis of bis(indolyl)methanes further supports the capacity of this chemical scaffold to engage in single-electron processes. tezu.ernet.in
Molecular Target Binding and Cellular Signaling Pathway Perturbation
While direct studies on Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- are limited, extensive research on the broader class of bis-indole derived compounds, particularly C-substituted diindolylmethanes (CDIMs), provides significant insight into their molecular interactions and effects on cellular signaling.
A prominent molecular target for bis-indole derivatives is the orphan nuclear receptor Nur77 (also known as NR4A1). um.es Nur77 is a member of the nuclear receptor family of transcription factors that plays a critical role in cell death and survival. nih.gov Several studies have identified 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes, which are structurally analogous to the subject compound, as potent agonists and modulators of Nur77. um.esnih.gov
These compounds bind to the ligand-binding domain of Nur77, activating the receptor and initiating downstream cellular responses. nih.gov For example, the diindolylmethane derivative BI1071 has been shown to bind to Nur77 at submicromolar concentrations. nih.gov This interaction is crucial as Nur77 lacks a canonical ligand-binding pocket, suggesting that these compounds bind to an alternative site to modulate its function. nih.gov The binding of these ligands can trigger a conformational change in Nur77, leading to its translocation from the nucleus to the mitochondria, a key step in initiating apoptosis. um.esnih.gov
Table 1: Interaction of Bis-indole Analogs with Nur77 Receptor
| Compound Class | Specific Analog Example | Binding Interaction | Consequence of Binding |
| 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes | 1,1-bis(3-indolyl)-1-(p-anisyl)methane | Agonist, activates GAL4-Nur77 chimeras | Induction of apoptosis through nuclear pathways nih.gov |
| Oxidized Diindolylmethane Derivatives | BI1071 (di(1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methane salt) | Binds to Nur77 at submicromolar concentrations | Induces Nur77-Bcl-2 apoptotic pathway nih.gov |
The binding of bis-indole derivatives to targets like Nur77 directly influences cellular pathways governing apoptosis (programmed cell death) and inflammation. The activation of Nur77 by these ligands is a potent trigger for apoptosis in various cancer cell lines. nih.gov
Upon activation, Nur77 can translocate to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction converts Bcl-2 from a survival protein into a pro-apoptotic one, ultimately leading to cell death. nih.gov Studies on analogs such as 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) demonstrate classic signs of apoptosis induction, including morphological changes, chromatin condensation, and the appearance of apoptotic bodies in treated cells. nih.gov This process involves the activation of key executioner enzymes like caspase-3 and caspase-9 and the regulation of Bcl-2 family proteins. nih.govresearchgate.net
In the context of inflammation, Nur77 is known to play a regulatory role in immune processes. mdpi.com The modulation of its activity by external ligands can therefore impact inflammatory pathways. For instance, Nur77 has been implicated in cigarette smoke-induced lung inflammation and can mediate allergic reactions, suggesting that ligands binding to it could have anti-inflammatory or pro-inflammatory effects depending on the cellular context. mdpi.com
Table 2: Pro-Apoptotic Effects of Structurally Related Phenolic Compounds
| Compound | Cell Line | Observed Apoptotic Events | Affected Proteins/Pathways |
| 4-methyl-2,6-bis(1-phenylethyl)phenol nih.gov | C6 Glioma | Morphological changes, nuclear shrinkage, chromatin condensation | Activation of caspase-3 and caspase-9, decreased Bcl-2 |
| 1,1-bis(3-indolyl)-1-(p-anisyl)methane nih.gov | Panc-28 Pancreatic Cancer | Decreased cell survival, induction of cell death pathways | Induction of TRAIL, PARP cleavage |
| 1,2-benzenedicarboxylic acid, bis (2-methyl propyl) ester mdpi.com | MG-63 Osteosarcoma | Membrane blebbing, formation of apoptotic bodies | Akt/NF-κB/p53 pathway |
Antimicrobial Action Mechanisms
Bis-indole derivatives have demonstrated notable antimicrobial and antifungal activities. researchgate.netnih.gov While the specific mechanisms for Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- have not been fully elucidated, the actions of related phenolic and indole compounds suggest several plausible pathways.
A primary mechanism for the antimicrobial action of many phenolic compounds involves the disruption of the bacterial cell wall and cytoplasmic membrane. This disruption compromises the physical integrity of the cell, leading to the leakage of essential intracellular components and ultimately, cell death. While direct evidence for Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- is not available, this mode of action is well-documented for a wide range of phenolic compounds and indole derivatives. The lipophilic nature of the indole rings would facilitate intercalation into the bacterial cell membrane's lipid bilayer, disturbing its structure and function.
Another significant antimicrobial mechanism is the inhibition of essential microbial enzymes. DNA gyrase, a type II topoisomerase, is a critical enzyme in bacteria responsible for managing DNA supercoiling during replication and transcription, making it a validated antibacterial target. nih.gov Various classes of inhibitors, including novel bacterial type II topoisomerase inhibitors (NBTIs), are known to bind to DNA gyrase and prevent its function. nih.govnih.gov
While there is no direct evidence linking Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- to DNA gyrase inhibition, its structural components suggest a potential for interaction with bacterial DNA or associated enzymes. A closely related compound, 3-(Bis(2-methyl-1H-indol-3-yl)methyl)benzene-1,2-diol (BID), has been utilized in the development of electrochemical DNA biosensors, indicating an affinity for DNA. researchgate.net It is plausible that the subject compound could similarly interact with DNA or enzymes involved in DNA processing, like DNA gyrase, thereby inhibiting bacterial growth. Molecular docking studies on other indole-containing compounds have identified potential interactions with proteins crucial for bacterial cell division and metabolism. nih.gov
Applications in Materials Science and Advanced Technologies
Corrosion Inhibition Studies and Mechanisms
The structural motifs within Phenol (B47542), 2-[bis(2-methyl-1H-indol-3-yl)methyl]- suggest its potential as an effective corrosion inhibitor for metals, particularly in acidic or cooling water environments. The mechanism of inhibition for such organic compounds typically involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The effectiveness of this compound can be attributed to several key features:
Heteroatoms: The presence of nitrogen in the indole (B1671886) rings and oxygen in the phenolic group allows for strong coordination with vacant d-orbitals of metal atoms.
Pi-Electrons: The aromatic systems of the indole and phenol rings provide a source of π-electrons, which facilitates strong adsorption onto the metal surface.
Hydrophobic Barrier: The bulky, nonpolar structure of the molecule can form a dense, hydrophobic film, effectively repelling water and corrosive ions from the metal surface.
Studies on related indole derivatives, such as indole-2-carboxylic acid, have demonstrated efficient corrosion inhibition in alkaline solutions. ijsrst.com The adsorption process for these types of inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. ijsrst.com The inhibition mechanism is typically a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the molecule and the metal surface. ijsrst.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are common methods used to confirm the formation of this protective layer and quantify the inhibition efficiency. ijsrst.comijsrst.com For similar compounds, it has been shown that they can act as anodic-type inhibitors, primarily suppressing the metal dissolution process. ijsrst.com
Advanced Electrode Materials in Energy Storage Devices
Organic molecules are emerging as sustainable and versatile alternatives to traditional inorganic materials for energy storage. The redox-active nature of the indole and phenol groups in Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- makes it a promising candidate for use as an electrode material in rechargeable batteries.
A closely related compound, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP), has been successfully synthesized and utilized as a cathode material in energy storage devices. asianpubs.org The electrochemical activity of these materials is rooted in the reversible redox reactions of their functional groups, which allow for the storage and release of charge. Research on other indole derivatives, like 3,3′,3″-methane-triyl-tris-1H-indol (tris-Ind), has further confirmed the potential of this class of compounds for lithium-ion battery applications, demonstrating good cyclic stability and reproducibility. semanticscholar.org
Aqueous Rechargeable Lithium-Ion Batteries (ARLIBs)
Aqueous rechargeable lithium-ion batteries (ARLIBs) are a focus of research due to their inherent safety, low cost, and environmental friendliness compared to their non-aqueous counterparts. The application of organic electrode materials in ARLIBs is a significant area of innovation.
Specifically, the unmethylated analogue, b-IMP, has been employed as a cathode material in an ARLIB. asianpubs.org In one configuration, a full cell was constructed using b-IMP as the cathode and lithiated quinizarin (B34044) (Li-QZ) as the anode in a saturated Lithium sulfate (B86663) (Li₂SO₄) aqueous electrolyte. asianpubs.org This demonstrates the viability of using such phenolic bis(indolyl) compounds in practical aqueous battery systems. Another full cell configuration paired a lithiated diazoaminobenzene (B94817) derivative as the anode with b-IMP as the cathode in a saturated Li₂SO₄ electrolyte. asianpubs.org
Electrochemical Activity and Cyclability Studies
The performance of electrode materials is evaluated through their electrochemical activity and long-term stability (cyclability). For the b-IMP based ARLIB, detailed electrochemical studies have been conducted. asianpubs.org
In a full cell configuration with a lithiated diazoaminobenzene anode, the b-IMP cathode system delivered a discharge capacity of 81.99 mAh g⁻¹ within a potential window of -0.2 V to 1.2 V. asianpubs.org This cell demonstrated excellent stability, achieving a coulombic efficiency of 96.95%. asianpubs.org The addition of carboxy-functionalized carbon nanotubes (CNTs-COOH) was found to enhance the electroactivity of the active species. asianpubs.org Similarly, studies on the tris-Indole derivative (tris-Ind) showed that as an organic electrode, it delivered a discharge capacity of 189 mAh g⁻¹ in an aqueous cell system. semanticscholar.org
Table 1: Electrochemical Performance of Indole-Based Electrode Materials
| Compound/Cell Configuration | Discharge Capacity (mAh g⁻¹) | Cell Potential / Voltage Window | Electrolyte | Coulombic Efficiency (%) |
|---|---|---|---|---|
| b-IMP Cathode vs. dLiDAAB Anode | 81.99 | -0.2 V to 1.2 V | Saturated Aqueous Li₂SO₄ | 96.95 |
| Lithiated tris-Ind (Aqueous Cell) | 189 | 0.76 V (average) | Aqueous | Not Specified |
| Lithiated tris-Ind (Non-Aqueous Cell) | 506 | 1 V (average) | Non-Aqueous | Not Specified |
Data sourced from references asianpubs.orgsemanticscholar.org
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical data storage, information processing, and optical limiting. Organic molecules with extensive π-conjugated systems are excellent candidates for NLO materials due to the high mobility of their π-electrons, which leads to large and fast nonlinear responses.
Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- possesses a structure conducive to NLO activity. The interconnected system of aromatic rings in the two indole moieties and the phenol group creates a large, delocalized π-electron cloud. Such delocalization is a key factor in producing significant third-order NLO responses. The presence of electron-donating groups (the nitrogen in the indole and the hydroxyl group) can further enhance intermolecular charge transfer, a phenomenon that often leads to higher NLO activity. While specific NLO measurements for this exact compound are not detailed in the reviewed literature, its molecular structure, which is analogous to other known π-conjugated NLO materials, strongly suggests its potential for these applications.
Catalytic Applications
Polymer Stabilization
Polymers are susceptible to degradation from environmental factors like heat, oxygen, and UV radiation, which initiate free-radical chain reactions leading to a loss of mechanical and physical properties. Polymer stabilizers, particularly antioxidants, are added to prevent or retard these degradation processes.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- | - |
| 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol | b-IMP |
| 3,3′,3″-methane-triyl-tris-1H-indol | tris-Ind |
| Lithiated quinizarin | Li-QZ |
| Lithium sulfate | Li₂SO₄ |
| Indole-2-carboxylic acid | - |
| carboxy-functionalized carbon nanotubes | CNTs-COOH |
Environmental Degradation Pathways and Ecological Fate
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
There is currently a lack of specific experimental data on the abiotic degradation of Phenol (B47542), 2-[bis(2-methyl-1H-indol-3-yl)methyl]-. Generally, phenolic compounds can undergo direct photolysis in the presence of sunlight, and both phenols and indoles are susceptible to indirect photodegradation initiated by photochemically produced reactive species such as hydroxyl radicals (•OH) in aquatic and atmospheric environments. The rate of such degradation is dependent on factors like pH and the presence of other organic matter.
Hydrolysis is not anticipated to be a primary degradation pathway for the core structure of this compound, as the bonds connecting the phenol and indole (B1671886) rings are generally resistant to hydrolysis under typical environmental conditions.
Table 1: Potential Abiotic Degradation Mechanisms (Hypothetical)
| Degradation Mechanism | Potential Reactivity | Influencing Factors | Expected Products (Hypothetical) |
| Direct Photolysis | Possible due to UV absorption by phenol and indole rings. | Sunlight intensity, water clarity. | Oxidized and fragmented derivatives. |
| Indirect Photolysis | Likely reaction with hydroxyl radicals (•OH). | Concentration of •OH, pH, presence of dissolved organic matter. | Hydroxylated derivatives of the parent compound. |
| Hydrolysis | Unlikely to be a significant pathway. | pH, temperature. | No significant degradation expected. |
Biotic Degradation Mechanisms (e.g., Microbial Metabolism)
Specific studies on the microbial metabolism of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- have not been identified. The biodegradability of this compound would depend on the ability of microorganisms to metabolize its constituent parts. While some bacteria are known to degrade phenol and indole, the complex, sterically hindered structure of this particular molecule may pose challenges for microbial enzymes.
Research on simpler indole compounds has shown that methyl substitutions, particularly at the 1- or 2-positions of the indole ring, can inhibit microbial degradation, leading to increased persistence in the environment nih.gov. Given that the target compound contains two 2-methyl-1H-indole moieties, it may exhibit resistance to microbial breakdown. The presence of phenol alongside indole can also influence microbial community structure and degradation efficiency, as seen in studies of co-contaminated environments nih.gov.
Table 2: Predicted Biotic Degradation Potential
| Microbial Process | Predicted Susceptibility | Rationale | Potential Metabolites (Hypothetical) |
| Aerobic Degradation | Likely to be slow or limited. | Steric hindrance and methyl-substitution on indole rings may inhibit enzymatic attack. nih.gov | Hydroxylated intermediates, ring-cleavage products. |
| Anaerobic Degradation | Expected to be very slow. | Anaerobic degradation of complex aromatic structures is generally less efficient than aerobic processes. | Partially reduced or fragmented intermediates. |
Environmental Persistence and Transformation Products
In the absence of direct research, the environmental persistence of Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- remains unquantified. Based on the chemical structure, particularly the presence of methyl-substituted indoles, the compound may exhibit a degree of persistence in the environment nih.gov.
Potential transformation products would result from the degradation pathways mentioned above. Abiotic processes could lead to the formation of hydroxylated and ring-opened products. Biotic degradation, if it occurs, might proceed through initial hydroxylation of the aromatic rings, followed by cleavage of the phenol or indole structures. However, without experimental data, the identity and environmental impact of any transformation products are purely speculative.
Future Research Directions and Emerging Perspectives for Phenol, 2 Bis 2 Methyl 1h Indol 3 Yl Methyl
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of bis(indolyl)methanes has traditionally involved acid-catalyzed electrophilic substitution reactions. tandfonline.com However, a significant shift towards green and sustainable chemistry is evident, which will continue to shape the future of this field. orientjchem.org Future research will likely concentrate on minimizing the use of hazardous solvents and corrosive catalysts, improving energy efficiency, and utilizing renewable resources. orientjchem.org
Key areas of development include:
Aqueous Synthesis: The use of water as a solvent is a primary goal due to its environmental and economic benefits. tandfonline.com Methodologies employing catalysts that are effective in aqueous media, such as taurine (B1682933) or β-cyclodextrin, represent a promising frontier. tandfonline.comacs.org
Novel Catalytic Systems: Exploration of biodegradable and reusable catalysts is a major trend. orientjchem.org This includes the use of bio-based catalysts like lemon juice, cellulose (B213188) sulfuric acid, and humic acid, which offer an eco-friendly alternative to conventional Lewis acids. orientjchem.org
Energy-Efficient Methodologies: Techniques such as ultrasound irradiation and solvent-free grinding are being developed to accelerate reactions and reduce energy consumption. orientjchem.orgrsc.org These one-pot strategies simplify procedures and often lead to high yields of pure products. orientjchem.orgacs.org
| Approach | Key Features | Examples of Catalysts/Conditions | References |
|---|---|---|---|
| Aqueous Synthesis | Utilizes water as a green solvent, reducing reliance on volatile organic compounds (VOCs). | Taurine, β-cyclodextrin, KAl(SO4)2·12H2O (alum) | tandfonline.comacs.org |
| Biocatalysis | Employs natural, often renewable, and biodegradable catalysts. | Lemon juice, Curd water, Humic acid | orientjchem.orgevitachem.com |
| Solvent-Free Grinding | Reduces waste by eliminating the need for a solvent; mechanically initiated reaction. | Silica (B1680970) chemisorbed SiO2-BHSB, AlCl3·6H2O on silica gel | orientjchem.orgrsc.org |
| Ultrasonication | Energy-efficient method that uses sound waves to promote the reaction, often in green solvents. | Malic acid in water, Lemon juice in aqueous ethanol (B145695) | tandfonline.comorientjchem.org |
Integration with Advanced Characterization Techniques (e.g., Cryo-EM for molecular complexes)
Standard characterization of Phenol (B47542), 2-[bis(2-methyl-1H-indol-3-yl)methyl]- and related compounds typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.netekb.eg While these methods are essential for confirming chemical structure, future research will necessitate more advanced techniques to probe the compound's dynamic interactions with biological macromolecules.
The application of Cryogenic Electron Microscopy (Cryo-EM), particularly for studying complexes of this molecule with its protein or nucleic acid targets, represents a significant future direction. Cryo-EM can provide high-resolution structural information of large molecular assemblies in a near-native state, offering unprecedented insight into how small molecules like Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- bind to and modulate the function of their biological targets. This moves beyond static crystal structures to visualize conformational changes and complex architectures that are crucial for function.
Deeper Elucidation of Specific Molecular Mechanisms in Biological Systems
The bis(indolyl)methane scaffold is known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net However, for many derivatives, the precise molecular mechanism of action remains to be fully understood. Future work must transition from broad phenotypic screening to targeted mechanistic studies.
Prospective research will focus on:
Target Identification: Identifying the specific proteins, enzymes, or receptors that Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- interacts with. nih.gov
Pathway Analysis: Determining how the compound modulates specific cellular signaling pathways.
Membrane Interaction: Investigating the role of the phenolic group and the lipophilic indole (B1671886) rings in interacting with and potentially disrupting cellular membranes, a known mechanism for some phenolic lipids. nih.gov This could involve studying effects on membrane-bound proteins such as ATPases. nih.gov
By understanding these fundamental mechanisms, researchers can better rationalize the compound's observed biological effects and guide the design of more potent and selective derivatives.
Exploration of Novel Non-Clinical Applications in Emerging Technologies
While the majority of research on BIMs has been in the biomedical field, the unique electronic and structural properties of these compounds make them attractive candidates for materials science and other emerging technologies. chemscene.com Future perspectives should actively explore these non-clinical applications.
A highly promising area is in energy storage. A structurally related compound, 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP), has been successfully employed as a sustainable organic cathode material for aqueous rechargeable lithium-ion batteries (ARLIBs). researchgate.net The indole and phenol moieties provide redox activity, making Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- a candidate for similar applications in organic electronics.
| Application Area | Relevant Properties | Research Focus | References |
|---|---|---|---|
| Organic Electronics | Redox activity, aromatic structure, electrochemical stability. | Development of organic cathode materials for sustainable batteries. | researchgate.net |
| Polymer Science | Antioxidant properties of the phenol group, UV-absorbing characteristics. | Use as a stabilizing additive or functional monomer in polymer manufacturing. | |
| Coordination Chemistry | Ability of the phenol and indole groups to act as ligands. | Formation of stable metal complexes with unique catalytic or material properties. | |
| Photopolymerization | Phenolic backbone can be functionalized to participate in polymerization reactions. | Development of novel components for high-performance materials like dental resins or coatings. | beilstein-journals.org |
Computational Design and Prediction of Novel Derivatives with Enhanced Properties
Computational chemistry and in-silico modeling are becoming indispensable tools in chemical research. chemscene.com For Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-, future research will increasingly leverage these methods for the rational design of new derivatives. In silico structure-activity relationship (SAR) analysis has already been applied to BIM derivatives to screen for anticancer drug targets. acs.org
Future computational efforts will likely involve:
Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active sites of known biological targets to predict affinity and guide synthesis. ekb.eg
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity or material properties, enabling the prediction of a new compound's performance before it is synthesized.
Molecular Dynamics Simulations: Modeling the behavior of the compound and its complexes over time to understand binding stability, conformational changes, and the thermodynamics of interaction.
These predictive models will accelerate the discovery cycle, allowing researchers to prioritize the synthesis of derivatives with the highest probability of possessing enhanced biological efficacy or superior material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]- and its derivatives?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions. For example, analogous indole-phenol derivatives (e.g., 2-((1H-Indol-3-yl)methyl)phenol) are synthesized by reacting indole derivatives with phenolic aldehydes under acidic conditions . Purification typically involves flash chromatography (e.g., cyclohexane/EtOAc gradients) and characterization via NMR and HRMS to confirm structure and purity .
Q. How can the crystal structure of this compound be determined and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Bruker APEX2 or similar diffractometers, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL, is recommended . For anisotropic displacement parameters, use the "ISOR" restraint in SHELXL to address disorder in bulky substituents . Validation tools like PLATON or CCDC should be employed to check for errors .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : Assign peaks using deuterated solvents (e.g., CDCl, acetone-d) and reference coupling constants (e.g., indole NH protons appear as broad singlets at ~9.99 ppm) .
- HRMS : Confirm molecular weight with electrospray ionization (ESI) and compare calculated vs. observed m/z values .
- IR Spectroscopy : Identify phenolic O–H stretches (~3200–3600 cm) and indole N–H stretches (~3400 cm) .
Advanced Research Questions
Q. How does the coordination behavior of this phenol derivative influence its application in metal-organic frameworks (MOFs)?
- Methodological Answer : The phenolic oxygen and indole nitrogen atoms act as potential donor sites. For example, Zn(II) complexes with similar ligands (e.g., [ZnCl(CHNO)](ClO)) form distorted octahedral geometries, where the phenol oxygen bridges two metal centers. To study this, conduct SCXRD and analyze bond lengths (e.g., Zn–O ≈ 2.0 Å) and angles (e.g., O–Zn–Cl ≈ 90°) . Pair with DFT calculations (e.g., B3LYP/6-31G*) to model electronic interactions .
Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray results)?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to detect conformational changes. For static disorder in X-ray data, refine occupancy ratios (e.g., 0.35:0.65 for perchlorate anions) and apply restraints to anisotropic displacement parameters . Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the indole 2-position to modulate lipophilicity and binding affinity.
- Docking Studies : Use AutoDock Vina to predict interactions with targets like nicotinic acetylcholine receptors. Validate with in vitro assays (e.g., antimicrobial activity against S. aureus) .
- Pharmacophore Modeling : Identify key features (e.g., phenol O–H as H-bond donor) using Schrödinger’s Phase .
Q. How does solvent polarity affect the compound’s photophysical properties?
- Methodological Answer : Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, DMSO). Analyze shifts in emission maxima (e.g., bathochromic shifts in polar solvents) to assess intramolecular charge transfer (ICT). Correlate with Kamlet-Taft parameters to quantify solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
